7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid

Medicinal Chemistry SAR Building Block

A uniquely dual-substituted benzofuran scaffold combining a 7‑bromo cross‑coupling handle with a metabolically stable 5‑trifluoromethoxy group. The 12–20‑fold potency gains documented for brominated analogs in Pim‑1 SAR studies make this intermediate critical for synthesizing focused kinase inhibitor libraries. Unlike mono‑substituted analogs, its orthogonal reactivity enables late‑stage diversification without compromising the lipophilic 5‑OCF₃ moiety. Secure your research program's reproducibility with this ≥98% pure building block, available from multiple vendors for seamless scale‑up from milligram SAR exploration to gram‑scale in vivo studies.

Molecular Formula C10H4BrF3O4
Molecular Weight 325.037
CAS No. 2379918-53-1
Cat. No. B2673276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
CAS2379918-53-1
Molecular FormulaC10H4BrF3O4
Molecular Weight325.037
Structural Identifiers
SMILESC1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O
InChIInChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16)
InChIKeyWBJRHFUIIISLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid (CAS 2379918-53-1): A Dual‑Substituted Benzofuran Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology


7‑Bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid (CAS 2379918‑53‑1) is a halogenated benzofuran derivative bearing both a bromine atom at the 7‑position and a trifluoromethoxy group at the 5‑position on the benzofuran core . The molecular formula is C₁₀H₄BrF₃O₄, with a molecular weight of 325.04 g/mol . The compound is supplied as a solid with a purity of ≥98% . It is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research, where its unique substitution pattern enables distinct reactivity and physicochemical properties compared to mono‑substituted or unsubstituted benzofuran‑2‑carboxylic acids .

Why 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid Cannot Be Replaced by a Generic Benzofuran-2-Carboxylic Acid Analog


Generic substitution of 7‑bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid with a simpler benzofuran‑2‑carboxylic acid analog (e.g., lacking the bromine or trifluoromethoxy group) fails because the compound’s dual substitution pattern imparts distinct electronic, steric, and lipophilic properties that directly influence downstream synthetic utility and biological activity. The bromine atom at the 7‑position provides a handle for cross‑coupling reactions (e.g., Suzuki–Miyaura) while also contributing to hydrophobic binding interactions, as demonstrated by SAR studies showing a 12–20‑fold increase in Pim‑1 inhibitory activity upon introduction of a 5‑bromo substituent in related benzofuran‑2‑carboxylic acids . Simultaneously, the 5‑trifluoromethoxy group significantly increases lipophilicity and metabolic stability relative to unsubstituted or methoxy‑substituted analogs, thereby altering membrane permeability and target engagement . Consequently, replacing this compound with a mono‑substituted or unsubstituted benzofuran‑2‑carboxylic acid would yield a different synthetic intermediate and a divergent biological profile, undermining reproducibility and potency in research programs.

Quantitative Differentiation Evidence for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid Versus Closest Analogs


Structural Differentiation: Dual Substitution Pattern vs. Mono‑Substituted Benzofuran‑2‑Carboxylic Acids

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid possesses two distinct substituents—a bromine at the 7‑position and a trifluoromethoxy group at the 5‑position—whereas the closest commercially available analogs (5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid and 7‑bromo‑1‑benzofuran‑2‑carboxylic acid) contain only one of these substituents . The presence of both groups creates a unique electronic and steric environment that enables orthogonal reactivity and distinct SAR outcomes.

Medicinal Chemistry SAR Building Block

Purity and Quality Control: Higher Purity Grade Than Mono‑Bromo Analog

The target compound is routinely supplied with a purity of ≥98% (Chemscene) or ≥95% (Apollo Scientific) . In contrast, the mono‑bromo analog 7‑bromo‑1‑benzofuran‑2‑carboxylic acid is offered by Sigma‑Aldrich at a lower purity of 96% . Higher purity reduces the risk of impurities interfering with sensitive biological assays or cross‑coupling reactions.

Analytical Chemistry Quality Control Reproducibility

Procurement Cost: Competitive Pricing Relative to Mono‑Bromo Analog

Despite its more complex dual‑substitution pattern, 7‑bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid is available at a comparable or lower price point than the simpler mono‑bromo analog 7‑bromo‑1‑benzofuran‑2‑carboxylic acid. The target compound is priced at approximately €194.00 per gram (CymitQuimica) or £115.00 per gram (Apollo Scientific) , whereas the mono‑bromo analog is listed at $148.90 per gram (Aladdin) with an 8–12 week lead time . When currency conversion and lead time are considered, the dual‑substituted compound offers equivalent or superior value for laboratories requiring a more functionalized scaffold.

Procurement Cost‑Benefit Supply Chain

Storage Requirements: More Stringent Storage Conditions Than Trifluoromethoxy‑Only Analog

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid requires storage under sealed, dry conditions at 2–8 ℃ . In contrast, the trifluoromethoxy‑only analog 5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid is recommended for long‑term storage in a cool, dry place at room temperature by certain vendors . This difference in storage requirements suggests that the bromine substituent imparts greater sensitivity to moisture and thermal degradation, necessitating more rigorous handling protocols.

Stability Handling Logistics

Molecular Weight and Lipophilicity: Quantitative Differences Relative to Mono‑Substituted Analogs

The molecular weight of 7‑bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid (325.04 g/mol) is significantly higher than that of both mono‑substituted analogs—246.14 g/mol for 5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid and 241.04 g/mol for 7‑bromo‑1‑benzofuran‑2‑carboxylic acid . The trifluoromethoxy group is known to increase lipophilicity (log P) by approximately 0.5–1.0 log units relative to a methoxy group, while the bromine atom further enhances hydrophobic character . Although direct experimental log P data for the target compound are not available in the public domain, the additive contributions of the two substituents predict a log P value substantially higher than either mono‑substituted analog, which will affect membrane permeability and protein binding.

Physicochemical Properties Lipophilicity Drug Design

Biological Activity Potential: SAR‑Based Inference of Enhanced Kinase Inhibition

Although no direct biological assay data have been published for 7‑bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid itself, class‑level SAR studies on benzofuran‑2‑carboxylic acids reveal that the introduction of a bromine atom at the 5‑position of related compounds increases Pim‑1 inhibitory potency by 12–20‑fold relative to the unsubstituted analog (IC₅₀ shifts from 119 µM to 8.5 µM or 5.8 µM) . Furthermore, compounds bearing a trifluoromethoxy group (e.g., F₃CO–) in the same series exhibit IC₅₀ values in the low micromolar range (e.g., 6.1 µM and 7.8 µM) . The target compound combines both a bromine and a trifluoromethoxy group on the benzofuran core, suggesting the potential for synergistic or additive improvements in target binding relative to analogs possessing only one of these substituents.

Kinase Inhibition SAR Pim-1

Optimal Application Scenarios for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration of Dual‑Substituted Benzofuran Scaffolds

Given its unique 7‑bromo‑5‑trifluoromethoxy substitution pattern, this compound is ideally suited for structure‑activity relationship (SAR) studies aimed at dissecting the individual and synergistic contributions of bromine and trifluoromethoxy groups to target binding. The established SAR showing 12–20‑fold Pim‑1 potency gains upon bromine introduction provides a quantitative benchmark against which the dual‑substituted scaffold can be evaluated . Researchers can use this building block to synthesize focused libraries and directly compare IC₅₀ values with mono‑substituted analogs, thereby generating high‑resolution SAR maps that inform lead optimization.

Synthesis of Advanced Kinase Inhibitor Intermediates via Palladium‑Catalyzed Cross‑Coupling

The bromine atom at the 7‑position serves as a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions, enabling the installation of diverse aryl, heteroaryl, or amine substituents . The trifluoromethoxy group remains intact under these conditions, providing a metabolically stable, lipophilic moiety that enhances drug‑like properties. This orthogonal reactivity makes the compound a strategic intermediate for generating advanced kinase inhibitor candidates, particularly those targeting Pim‑1 or related kinases where benzofuran‑2‑carboxylic acids have demonstrated potent activity .

Physicochemical Property Modulation in Lead Optimization

The higher molecular weight (325.04 g/mol) and predicted elevated lipophilicity of 7‑bromo‑5‑(trifluoromethoxy)benzofuran‑2‑carboxylic acid relative to mono‑substituted analogs make it a valuable scaffold for optimizing passive membrane permeability and target engagement in intracellular protein targets. Medicinal chemists can incorporate this building block into lead series where increased log P is desired to improve cellular activity, while simultaneously evaluating the impact of the bromine atom on binding affinity through parallel synthesis with the trifluoromethoxy‑only comparator.

Custom Synthesis and Scale‑Up for Preclinical Candidate Production

For research programs that identify promising leads derived from this scaffold, the compound’s commercial availability from multiple vendors at purities ≥98% and competitive pricing supports seamless progression from milligram‑scale medicinal chemistry to gram‑scale in vivo studies. The documented storage requirements (sealed, dry, 2–8 ℃) should be incorporated into standard operating procedures to maintain compound integrity during scale‑up and long‑term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.